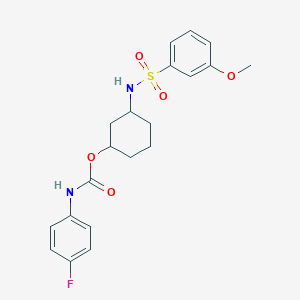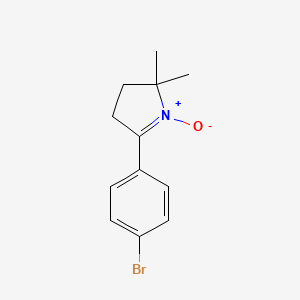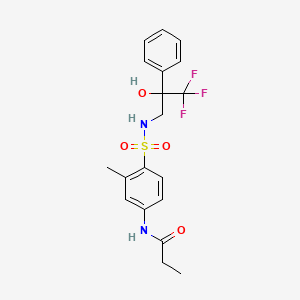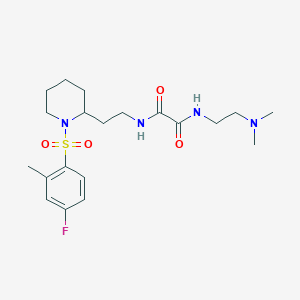![molecular formula C18H15N3O4 B2983630 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-56-1](/img/structure/B2983630.png)
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound featuring a unique chemical structure that combines a nitro group, a benzamide group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves a multi-step process:
Formation of Tetrahydroquinoline Core: : The initial step generally includes the cyclization of suitable precursors to form the tetrahydroquinoline core.
Introduction of Nitro Group: : Nitration of the aromatic benzamide is achieved using a nitrating agent such as nitric acid in the presence of a catalyst.
Coupling Reaction: : The final step involves coupling the nitro-substituted benzamide with the tetrahydroquinoline core under controlled conditions to yield the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound would necessitate optimizing the above synthetic route to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: : To enhance efficiency and scalability.
Use of Catalysts: : To reduce reaction time and energy consumption.
Purification Processes: : Like recrystallization or chromatography to achieve high-purity end products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative transformations of the compound can introduce new functional groups or modify existing ones.
Reduction: : The nitro group can be selectively reduced to form amino derivatives.
Substitution: : Electrophilic or nucleophilic substitutions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Such as hydrogen gas in the presence of a palladium catalyst for the reduction of nitro groups.
Substitution Reagents: : Include halogenating agents or nucleophiles like sodium ethoxide for substitution reactions.
Major Products
The major products formed depend on the type of reaction:
Oxidation: : Often yields hydroxylated or ketone derivatives.
Reduction: : Produces amino-substituted analogs.
Substitution: : Leads to various functionalized derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is used as a precursor for synthesizing more complex molecules and as a study molecule for reaction mechanisms.
Biology
In biological studies, it serves as a probe for understanding biochemical pathways and interactions due to its unique structural features.
Medicine
It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interfere with biological targets.
Industry
This compound can be utilized in the development of materials with specific electronic properties or as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. It can inhibit or activate these targets, thereby modulating various biological pathways. This compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and covalent bonding with specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzamide: : Lacks the tetrahydroquinoline moiety, making it less structurally complex.
8-nitroquinoline: : Shares the nitro and quinoline structure but without the benzamide group.
N-(2-oxo-2H-chromen-8-yl)benzamide: : Features a chromen ring instead of the tetrahydroquinoline.
Unique Features
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is unique due to its combination of a nitro group, benzamide group, and tetrahydroquinoline ring, offering distinct electronic and steric properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of the compound, its preparation methods, reactions, applications, mechanism of action, and comparisons with similar compounds. Enjoy diving into the fascinating chemistry of this compound!
Properties
IUPAC Name |
3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-8-14(7-11-4-2-6-20(16)17(11)13)19-18(23)12-3-1-5-15(9-12)21(24)25/h1,3,5,7-9H,2,4,6,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSTGAZCDMJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)



![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)




![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2983566.png)
![N-[2,5-dioxo-6-(4-phenoxyphenyl)-2H,5H,6H-pyrano[3,2-c]pyridin-3-yl]benzamide](/img/structure/B2983567.png)
![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)
